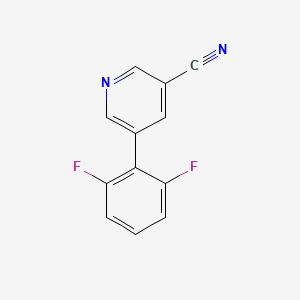
2-(Trifluoromethyl)piperazine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)piperazine acetate is a chemical compound with the molecular formula C7H13F3N2O2 It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoethyl trifluoromethyl sulfonium triflate with protected 1,2-diamines under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperazine acetate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)piperazine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, methyl derivatives, and various substituted piperazines .
Applications De Recherche Scientifique
2-(Trifluoromethyl)piperazine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)piperazine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Trifluoromethylphenyl piperazine: Similar in structure but with a phenyl group instead of an acetate group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperazine ring.
Trifluoromethylbenzene: A simpler structure with a benzene ring.
Uniqueness: 2-(Trifluoromethyl)piperazine acetate is unique due to its combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13F3N2O2 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
acetic acid;2-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C5H9F3N2.C2H4O2/c6-5(7,8)4-3-9-1-2-10-4;1-2(3)4/h4,9-10H,1-3H2;1H3,(H,3,4) |
Clé InChI |
FVSRDKHTMFCSAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CNC(CN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)






![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)



